molecular formula C13H12ClNO2S B1419994 Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate CAS No. 1094398-54-5

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

Cat. No. B1419994
M. Wt: 281.76 g/mol
InChI Key: DMCPFFWUXAVYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . For example, a study detailed the synthesis of a closely related compound, ethyl 3-amino-5-trifluormethylthiophene-2-carboxylate, and confirmed the structures of these compounds using NMR spectroscopy.


Molecular Structure Analysis

The molecular structure of thiophene derivatives is typically elucidated from their spectral information . The thiophene nucleus is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Chemical Reactions Analysis

Thiophene derivatives are known for their reactivity. They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Synthesis and Structural Elucidation

A study by (Hromatka et al., 1974) detailed the synthesis of ethyl 3-amino-5-trifluormethylthiophene-2-carboxylate, closely related to the compound . The research confirmed the structures of these compounds using NMR spectroscopy.

Anticancer Potential

(Mohareb et al., 2016) explored the synthesis of novel thiophene derivatives, including variants similar to ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate, for their potential anticancer activity. The study revealed significant anti-proliferative effects against several cancer cell lines.

Synthetic Versatility

A paper by (Chavan et al., 2016) discussed the synthesis of poly substituted 3-aminothiophenes using a one-pot protocol. This research demonstrates the versatility of such compounds in synthetic chemistry.

Antimicrobial Applications

(Abu‐Hashem et al., 2011) investigated bifunctional thiophene derivatives for their antimicrobial potential. They found that these compounds exhibited promising antimicrobial activities, suggesting potential applications in this field.

Dyeing Polyester Fibres

(Iyun et al., 2015) synthesized compounds similar to ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate for use as disperse dyes in dyeing polyester fibers. They reported good fastness ratings in dyed fabrics, indicating a potential application in the textile industry.

Safety And Hazards

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research aims to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name

ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCPFFWUXAVYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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